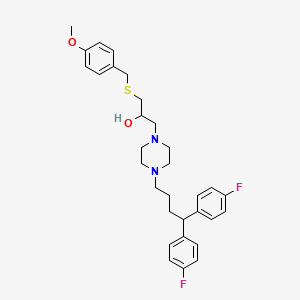
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine likely involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Substitution reactions: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 2-hydroxy-3-(4-methoxyphenylmethylthio)propyl group through nucleophilic substitution reactions.
Hydroxylation and methylation: Specific functional groups like hydroxyl and methoxy groups can be introduced through hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove certain functional groups or to convert double bonds to single bonds.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the various functional groups could facilitate binding to these targets, leading to biological effects. The exact pathways would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenylbutyl)piperazine: Lacks the fluorophenyl and methoxyphenyl groups.
1-(4-Fluorophenyl)piperazine: Contains only one fluorophenyl group.
4-(2-Hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine: Lacks the bis(fluorophenyl)butyl group.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-methoxyphenylmethylthio)propyl)piperazine is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
143760-18-3 |
|---|---|
Formule moléculaire |
C31H38F2N2O2S |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-[(4-methoxyphenyl)methylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C31H38F2N2O2S/c1-37-30-14-4-24(5-15-30)22-38-23-29(36)21-35-19-17-34(18-20-35)16-2-3-31(25-6-10-27(32)11-7-25)26-8-12-28(33)13-9-26/h4-15,29,31,36H,2-3,16-23H2,1H3 |
Clé InChI |
IDLWBIFKYUCPDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


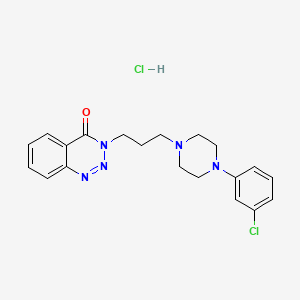
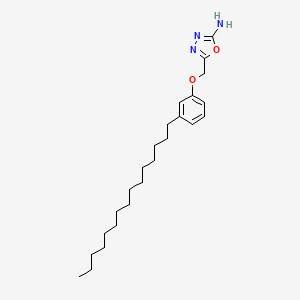
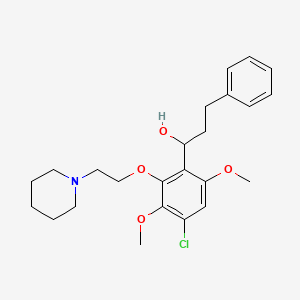
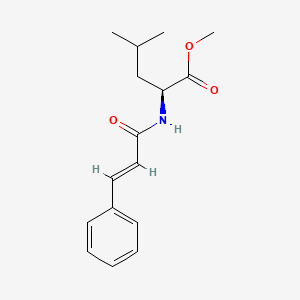
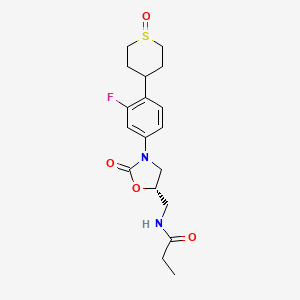
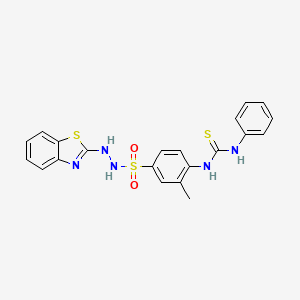
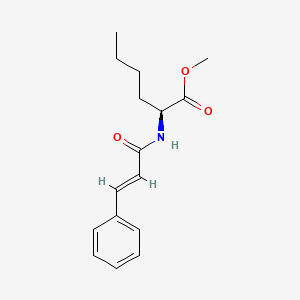
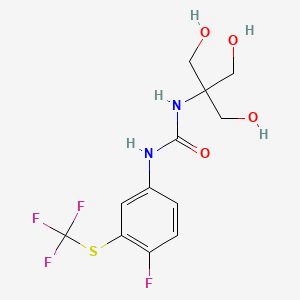

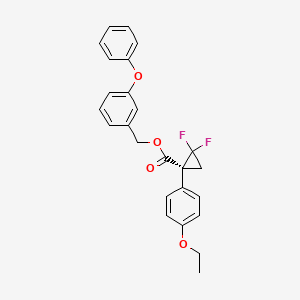

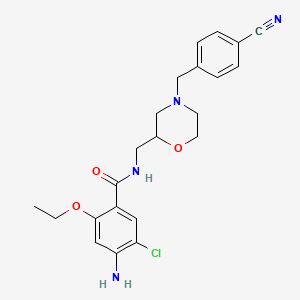

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
